Studies suggest that CBE possesses significant anti-inflammatory and neuroprotective properties. Research published in the journal "Frontiers in Pharmacology" found that CBE exhibited these properties in animal models of traumatic brain injury, reducing neuronal damage and improving cognitive function []. The study suggests that CBE's anti-inflammatory and neuroprotective effects may be mediated by its ability to modulate specific cellular pathways involved in inflammation and neurodegeneration.
Cannabielsoin, chemically designated as C21H30O3, is a cannabinoid primarily identified as an oxidation product of cannabidiol. It is recognized for its unique structural properties and biological activities, making it an area of interest in cannabinoid research. Cannabielsoin is characterized by a specific arrangement of carbon, hydrogen, and oxygen atoms, contributing to its pharmacological potential and interaction with cannabinoid receptors.
The mechanism of action of CBE remains largely unknown. However, its structural similarities to CBD raise the possibility that it might interact with similar biological targets. Some studies suggest CBE might influence certain enzymes or receptors in the body, but more research is needed to confirm these possibilities [].
The potential contribution of CBE to the entourage effect also warrants further investigation. This effect proposes that various cannabis compounds work synergistically to produce therapeutic benefits, and CBE might play a role in this interplay alongside CBD and other cannabinoids [].
Cannabielsoin exhibits notable biological activity, particularly as a biased agonist at the cannabinoid receptor type 1 (CB1). Research indicates that cannabielsoin preferentially activates G-protein signaling pathways while exhibiting minimal activity on β-arrestin pathways. This selective activation may contribute to its unique pharmacological profile compared to other cannabinoids. In vitro studies have shown that cannabielsoin can inhibit forskolin-stimulated cyclic adenosine monophosphate accumulation, indicating its potential role in modulating cellular signaling pathways .
Various methods have been developed for synthesizing cannabielsoin:
Cannabielsoin has potential applications in various fields:
Studies have demonstrated that cannabielsoin interacts selectively with cannabinoid receptors, particularly CB1. Its biased agonism suggests that it may have fewer side effects compared to traditional cannabinoids like delta-9-tetrahydrocannabinol. In silico molecular docking studies have provided insights into the structural basis for these interactions, highlighting its potential as a therapeutic agent with a favorable safety profile .
Cannabielsoin shares similarities with several other cannabinoids but is distinct in its biological activity and synthesis pathways. Here are some comparable compounds:
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Cannabidiol | C21H30O2 | Antagonist at CB1 | Non-psychoactive |
| Delta-9-Tetrahydrocannabinol | C21H30O2 | Agonist at CB1 | Psychoactive |
| Cannabichromene | C21H26O2 | Agonist at CB2 | Anti-inflammatory properties |
| Cannabinol | C21H26O2 | Mild agonist at CB1 | Degraded form of tetrahydrocannabinol |
Cannabielsoin's unique biased agonism and synthesis methods distinguish it from these compounds, making it a subject of ongoing research in cannabinoid pharmacology .
The molecular mechanism underlying cannabielsoin-mediated receptor activation involves direct interaction with the orthosteric binding site of cannabinoid receptor type 1, leading to conformational changes that facilitate heterotrimeric G protein activation [1]. Specifically, cannabielsoin binding promotes the exchange of guanosine diphosphate for guanosine triphosphate at the alpha subunit of inhibitory G proteins, particularly those of the Gi/o class [2] [3]. This activation cascade results in the inhibition of adenylyl cyclase activity and subsequent reduction in intracellular cyclic adenosine monophosphate levels [3] [4].
Molecular docking simulations have provided structural insights into the cannabielsoin-cannabinoid receptor type 1 interaction, revealing that the compound adopts a binding conformation that stabilizes the receptor in an active state conducive to G protein coupling [1]. The binding affinity and functional selectivity observed with cannabielsoin suggest distinct molecular determinants compared to other cannabinoid ligands, potentially involving unique receptor conformational states that favor G protein-mediated signaling pathways over alternative transduction mechanisms [1] [5].
Cannabielsoin exhibits pronounced signaling bias toward the cyclic adenosine monophosphate pathway while demonstrating complete independence from beta-arrestin-mediated signaling mechanisms. This functional selectivity represents a distinctive pharmacological profile that differentiates cannabielsoin from conventional cannabinoid receptor ligands [1] [6].
Comprehensive beta-arrestin recruitment assays conducted with S-cannabielsoin at concentrations ranging from 0.6 nanomolar to 12 micromolar failed to demonstrate any significant beta-arrestin recruitment to cannabinoid receptor type 1, confirming the absence of agonist activity in this signaling pathway [1]. This finding contrasts markedly with the robust cyclic adenosine monophosphate response observed at similar concentrations, indicating a strong bias toward G protein-mediated signaling [1].
The beta-arrestin independence of cannabielsoin has important implications for receptor regulation and desensitization processes. Traditional cannabinoid receptor agonists typically promote beta-arrestin recruitment, which leads to receptor phosphorylation, desensitization, and internalization [7] [8]. The absence of beta-arrestin recruitment by cannabielsoin suggests that this compound may avoid the rapid desensitization mechanisms that typically limit the duration of cannabinoid receptor signaling [1]. This property potentially contributes to sustained G protein activation and prolonged cyclic adenosine monophosphate modulation without the compensatory regulatory mechanisms associated with beta-arrestin-mediated receptor trafficking [7].
Furthermore, the cyclic adenosine monophosphate signaling bias demonstrated by cannabielsoin aligns with emerging concepts of functional selectivity in G protein-coupled receptor pharmacology. This selective activation of specific signaling pathways while avoiding others represents a form of biased agonism that may offer therapeutic advantages by engaging beneficial signaling cascades while minimizing off-target effects associated with alternative pathways [5] [9].
Cannabielsoin demonstrates remarkable functional selectivity through its ability to preferentially stabilize specific conformational states of cannabinoid receptor type 1. This selective receptor activation represents a sophisticated mechanism of biased signaling that distinguishes cannabielsoin from other cannabinoid ligands in terms of downstream signaling outcomes [1] [5].
The conformational selectivity of cannabielsoin is evidenced by its differential activity across multiple signaling assays. While the compound exhibits robust agonist activity in cyclic adenosine monophosphate assays, achieving approximately sixty percent of the maximum efficacy observed with CP55940, it completely fails to activate beta-arrestin recruitment pathways at concentrations up to 12 micromolar [1]. This stark difference in signaling pathway activation suggests that cannabielsoin binding induces or stabilizes receptor conformations that are competent for G protein coupling but incompatible with beta-arrestin recruitment [1] [5].
Molecular dynamics simulations and structural studies of cannabinoid receptor type 1 have revealed that different ligands can induce distinct active conformations of the receptor, each with varying affinities for different intracellular signaling partners [10] [5]. The functional selectivity profile of cannabielsoin suggests that it promotes receptor conformations that optimize G protein coupling while simultaneously preventing the conformational changes necessary for beta-arrestin binding [1]. This selective conformational stabilization likely involves specific amino acid interactions within the ligand binding pocket that allosterically influence the cytoplasmic regions responsible for transducer protein recognition [10].
The concept of functional selectivity extends beyond simple agonist versus antagonist activity to encompass the ability of ligands to selectively activate different signaling cascades emanating from the same receptor [5] [11]. Cannabielsoin exemplifies this phenomenon by demonstrating that structurally related compounds can exhibit dramatically different signaling profiles, emphasizing the importance of ligand-specific conformational dynamics in determining functional outcomes [5].
Cannabielsoin exhibits complex allosteric modulation properties that vary depending on concentration and assay conditions, revealing an additional layer of pharmacological sophistication beyond its primary agonist activity. These allosteric effects contribute to the overall biased signaling profile of the compound and provide insights into potential therapeutic applications [1].
In positive allosteric modulation assays, co-incubation of cannabielsoin with sub-maximal concentrations of CP55940 (approximately effective concentration twenty) resulted in enhanced signaling responses in cyclic adenosine monophosphate assays [1]. This positive modulatory effect reached approximately sixty percent efficacy at the highest cannabielsoin concentrations tested, suggesting that cannabielsoin can enhance the activity of other cannabinoid receptor agonists under specific conditions [1]. The mechanism underlying this positive allosteric modulation likely involves cannabielsoin binding to secondary sites on the receptor that stabilize conformations favorable for enhanced agonist activity [12] [13].
Conversely, at higher concentrations, cannabielsoin demonstrated antagonist properties in beta-arrestin recruitment assays. When cells were pre-treated with cannabielsoin at concentrations of 1.34 micromolar and above before stimulation with CP55940 at approximately effective concentration eighty, a significant reduction in beta-arrestin recruitment was observed [1]. At the maximum tested concentration of 12 micromolar, the antagonist activity reached thirty-five percent of the maximum efficiency observed with AM281, a potent cannabinoid receptor type 1 antagonist [1].
This concentration-dependent switch from positive allosteric modulation to antagonist activity suggests that cannabielsoin may interact with multiple binding sites on cannabinoid receptor type 1. At lower concentrations, the compound may preferentially occupy allosteric sites that enhance agonist activity, while at higher concentrations, it may additionally bind to sites that interfere with specific signaling pathways [1] [13]. This dual modulatory capacity adds complexity to the pharmacological profile of cannabielsoin and highlights the importance of concentration-dependent effects in cannabinoid receptor pharmacology [13] [14].
The allosteric modulation properties of cannabielsoin are consistent with emerging concepts in G protein-coupled receptor pharmacology, where ligands can simultaneously act as agonists at orthosteric sites and modulators at allosteric sites [12] [14]. This multifaceted pharmacological behavior suggests that cannabielsoin may represent a new class of cannabinoid ligands with unique therapeutic potential based on its ability to fine-tune receptor activity through multiple mechanisms [13].
Comparative pharmacological analysis reveals that cannabielsoin exhibits distinct activity patterns when compared to major phytocannabinoids including delta-9-tetrahydrocannabinol, cannabidiol, and tetrahydrocannabivarin isomers. These differences highlight the unique position of cannabielsoin within the cannabinoid pharmacological landscape and provide insights into structure-activity relationships [1] [6] [15] [16].
Delta-9-tetrahydrocannabinol, the primary psychoactive constituent of Cannabis sativa, demonstrates full agonist activity at cannabinoid receptor type 1 with an effective concentration fifty of approximately 13 nanomolar in similar cyclic adenosine monophosphate assays [1] [8]. This represents a significantly higher potency compared to cannabielsoin (3.72 micromolar), indicating approximately 280-fold difference in binding affinity and functional potency [1]. However, unlike cannabielsoin, delta-9-tetrahydrocannabinol exhibits robust beta-arrestin recruitment activity, leading to receptor desensitization and internalization pathways that are absent with cannabielsoin [1] [5].
Cannabidiol presents a contrasting pharmacological profile, functioning primarily as an antagonist or inverse agonist at cannabinoid receptor type 1 rather than exhibiting the agonist activity observed with cannabielsoin [17] [18]. Cannabidiol demonstrates high potency antagonist activity with the ability to efficiently block signaling by cannabinoid receptor agonists while also displaying inverse agonist properties that reduce constitutive receptor activity [17]. The effective concentration fifty values for cannabidiol antagonist activity typically range in the nanomolar range, representing higher functional potency than the micromolar range observed for cannabielsoin agonist activity [17] [18].
Tetrahydrocannabivarin isomers, particularly delta-9-tetrahydrocannabivarin and delta-8-tetrahydrocannabivarin, exhibit antagonist properties at cannabinoid receptor type 1 with half-maximal inhibitory concentrations of 434 nanomolar and 757 nanomolar, respectively [15]. These compounds demonstrate ligand-dependent antagonism, showing greater potency in inhibiting certain agonists compared to others [15]. The antagonist activity of tetrahydrocannabivarin isomers contrasts with the agonist activity of cannabielsoin, despite structural similarities within the cannabinoid chemical family [15] [19].
The pharmacological comparison reveals that cannabielsoin occupies a unique niche among cannabinoids, exhibiting partial agonist activity with pronounced G protein signaling bias, while major phytocannabinoids either demonstrate full agonism with balanced signaling (delta-9-tetrahydrocannabinol) or antagonist/inverse agonist activity (cannabidiol and tetrahydrocannabivarin) [1] [17] [15]. This distinctive profile suggests that cannabielsoin may offer therapeutic advantages through its selective activation of beneficial signaling pathways while avoiding the desensitization mechanisms associated with traditional cannabinoid agonists [1].
Cannabielsoin demonstrates concentration-dependent antagonist properties in specific receptor activation assays, revealing a complex pharmacological profile that extends beyond its primary agonist activity. These antagonist effects are selectively observed in beta-arrestin recruitment assays while being absent in cyclic adenosine monophosphate-mediated pathways, further emphasizing the biased signaling characteristics of this compound [1].
In beta-arrestin recruitment antagonist assays, pre-treatment with cannabielsoin at concentrations of 1.34 micromolar and above significantly reduced the beta-arrestin recruitment induced by CP55940, a potent synthetic cannabinoid agonist [1]. The antagonist activity demonstrated a concentration-dependent relationship, with higher cannabielsoin concentrations producing greater inhibition of CP55940-induced beta-arrestin recruitment [1]. At the maximum tested concentration of 12 micromolar, cannabielsoin achieved approximately thirty-five percent of the maximum antagonist efficiency observed with AM281, a well-characterized cannabinoid receptor type 1 antagonist [1].
The half-maximal inhibitory concentration for cannabielsoin antagonist activity could not be precisely determined within the concentration range tested, suggesting that the antagonist potency is significantly lower than that of dedicated cannabinoid receptor antagonists [1]. For comparison, AM281 demonstrated a half-maximal inhibitory concentration of 40 nanomolar under identical experimental conditions, indicating approximately 30-fold higher antagonist potency compared to the estimated antagonist activity of cannabielsoin [1].
The selective nature of cannabielsoin antagonist activity is particularly noteworthy, as no antagonist effects were observed in cyclic adenosine monophosphate assays when cannabielsoin was co-incubated with CP55940 at effective concentration eighty concentrations [1]. This pathway-selective antagonism reinforces the concept that cannabielsoin exhibits biased pharmacology, acting as an agonist in G protein-mediated pathways while simultaneously antagonizing beta-arrestin-mediated signaling [1] [5].
The antagonist properties of cannabielsoin in beta-arrestin assays may reflect competitive binding mechanisms at specific receptor sites or allosteric interference with conformational changes required for beta-arrestin recruitment [1] [7]. This selective antagonism could potentially offer therapeutic advantages by blocking receptor desensitization pathways while maintaining beneficial G protein signaling, representing a novel approach to cannabinoid receptor modulation [1] [7].